Boc-Dap-OH

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

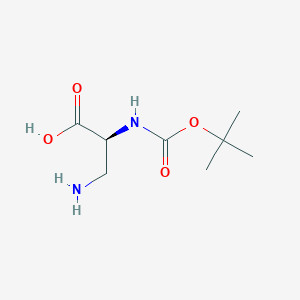

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJLRVZLNABMAT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373154 | |

| Record name | Boc-Dap-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73259-81-1 | |

| Record name | Boc-Dap-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Boc-Dap-OH

For Researchers, Scientists, and Drug Development Professionals

N-α-tert-Butoxycarbonyl-L-2,3-diaminopropionic acid, commonly abbreviated as Boc-Dap-OH, is a non-canonical amino acid derivative that serves as a crucial building block in synthetic chemistry.[1] Its unique structure, featuring a Boc-protected α-amino group and a free β-amino group, makes it a versatile tool for introducing specific functionalities into peptides and other complex molecules.[1] This guide provides an in-depth overview of the physical and chemical properties of this compound, along with relevant experimental protocols and its role in synthetic workflows.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[2] The quantitative physical and chemical properties are summarized in the tables below for ease of reference and comparison.

Table 1: General and Identification Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-aminopropanoic acid[3] |

| Common Synonyms | Boc-L-Dap-OH, (S)-3-Amino-2-(tert-butoxycarbonylamino)propanoic acid, Nα-Boc-L-2,3-diaminopropionic acid[2][3] |

| CAS Number | 73259-81-1[2][4] |

| Molecular Formula | C₈H₁₆N₂O₄[2][5] |

| Molecular Weight | 204.22 g/mol [2][3][5] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O[2][4] |

| InChI Key | KRJLRVZLNABMAT-YFKPBYRVSA-N[2][4] |

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | White to Off-White Solid[2] |

| Melting Point | 210 °C (decomposes)[2][4] |

| Boiling Point | 364.4 ± 37.0 °C (Predicted)[2] |

| Density | 1.189 ± 0.06 g/cm³ (Predicted)[2] |

| pKa | 2.88 ± 0.16 (Predicted)[2] |

| Optical Rotation ([α]20/D) | +5.5° ± 1° (c=1% in methanol:water 1:1)[2][4] |

| Solubility | DMSO (Slightly, requires heating and sonication), Water (Sparingly, requires heating and sonication)[2] |

| Storage Temperature | 2-8°C, in an inert atmosphere, kept in a dark place[2] |

Logical Structure and Synthetic Utility

This compound is derived from the amino acid L-2,3-diaminopropionic acid. The strategic placement of the acid-labile tert-butoxycarbonyl (Boc) protecting group on the α-amino group is fundamental to its utility. This protection scheme leaves the β-amino group available for further chemical modification, making this compound an essential precursor for creating orthogonally protected diaminopropionic acid derivatives, such as Fmoc-Dap(Boc)-OH or Boc-Dap(Fmoc)-OH, which are widely used in peptide synthesis.[1][6]

References

- 1. This compound | 73259-81-1 | Benchchem [benchchem.com]

- 2. This compound | 73259-81-1 [amp.chemicalbook.com]

- 3. This compound | C8H16N2O4 | CID 2755946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound = 98.0 TLC 73259-81-1 [sigmaaldrich.com]

- 5. This compound | Boc-L-Dap-OH | N-protective Amino Acid | Ambeed.com [ambeed.com]

- 6. 162558-25-0|Fmoc-Dap(Boc)-OH|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-butyloxycarbonyl-2,3-diaminopropionic acid (Boc-Dap-OH), a valuable building block in peptide synthesis and drug discovery. This document details its chemical structure, molecular weight, physicochemical properties, and provides a detailed experimental protocol for its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS).

Core Concepts: Structure and Properties

This compound is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap). The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is a common acid-labile protecting group in peptide synthesis. This selective protection leaves the β-amino group available for further functionalization, making this compound a versatile tool for creating modified peptides, including branched and cyclic structures.

The presence of two amino groups and a carboxylic acid moiety allows for diverse chemical modifications and the introduction of unique structural features into peptides. This can influence their biological activity, stability, and pharmacokinetic properties.

Stereochemistry

This compound exists as two stereoisomers: Boc-L-Dap-OH (S-configuration) and Boc-D-Dap-OH (R-configuration). The choice of isomer is critical for the desired three-dimensional structure and biological activity of the final peptide.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₈H₁₆N₂O₄ | [1] |

| Molecular Weight | 204.22 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 210 °C (with decomposition) | |

| Optical Rotation (L-isomer) | [α]20/D +5.5±1°, c = 1% in methanol: water (1:1) | |

| Purity | ≥98.0% (TLC) |

Experimental Protocols: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following section provides a detailed methodology for the incorporation of a this compound residue into a growing peptide chain on a solid support using the Boc/Bzl protection strategy. This protocol assumes the use of a manual or automated peptide synthesizer.

Materials and Reagents

-

Boc-Dap(Fmoc)-OH or Boc-Dap(Alloc)-OH (for orthogonal side-chain protection)

-

Peptide synthesis resin (e.g., Merrifield, PAM, or MBHA resin)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

HOBt (1-Hydroxybenzotriazole)

-

Piperidine (for Fmoc removal) or Palladium(0) catalyst (for Alloc removal)

-

Cleavage cocktail (e.g., HF/anisole or TFA-based cocktail)

-

Diethyl ether, cold

Experimental Workflow: Boc-SPPS Cycle for this compound Incorporation

The following diagram illustrates the key steps in a single cycle of Boc-SPPS for the incorporation of a Boc-Dap residue with an orthogonally protected side chain (e.g., Fmoc).

Step-by-Step Protocol

1. Resin Preparation:

-

Start with the resin-bound peptide chain having a free N-terminal amine.

-

Swell the resin in an appropriate solvent (e.g., DCM or DMF) for 30 minutes.

2. Coupling of Boc-Dap(Side-Chain Protected)-OH:

-

Side-Chain Protection: To selectively functionalize the β-amino group later, it is crucial to use a this compound derivative with an orthogonal protecting group on the side chain, such as Fmoc (Boc-Dap(Fmoc)-OH) or Alloc (Boc-Dap(Alloc)-OH).

-

Activation: In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

3. Capping (Optional):

-

To block any unreacted amino groups, a capping step can be performed using acetic anhydride and DIEA in DMF.

4. Boc Deprotection:

-

Wash the resin with DMF and then DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes. Drain the solution.

-

Treat the resin again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.[1]

5. Washing and Neutralization:

-

Wash the resin thoroughly with DCM to remove residual TFA.

-

Wash with isopropanol (IPA) to help shrink the resin and remove trapped acid.

-

Wash again with DCM.

-

Neutralize the N-terminal ammonium trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DCM (2 x 2 minutes).[1]

-

Wash the resin with DCM to remove excess DIEA.

The resin is now ready for the coupling of the next amino acid in the sequence.

Orthogonal Deprotection and Side-Chain Functionalization

The use of an orthogonal protecting group on the β-amino group of Dap allows for its selective deprotection and subsequent modification while the peptide is still attached to the resin.

-

Fmoc Deprotection: The Fmoc group is base-labile and can be selectively removed by treating the resin with a 20% solution of piperidine in DMF.

-

Alloc Deprotection: The Alloc group is removed using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.

Once the β-amino group is deprotected, it can be functionalized in various ways, such as:

-

Acylation: Reaction with a carboxylic acid or acyl chloride to form an amide bond.

-

Alkylation: Reaction with an alkyl halide to introduce an alkyl group.

-

Conjugation: Attachment of other molecules, such as fluorophores, biotin, or drug molecules, to create peptide conjugates.[2]

Final Cleavage and Purification

After the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

-

Cleavage: For peptides synthesized using the Boc/Bzl strategy, a strong acid such as anhydrous hydrogen fluoride (HF) with a scavenger like anisole is typically used.[1] Alternatively, a less hazardous method using trifluoromethanesulfonic acid (TFMSA) can be employed.

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to obtain the final product with high purity.

Applications in Research and Drug Development

Peptides containing diaminopropionic acid have shown significant potential in various therapeutic areas. The additional amino group can be used to:

-

Enhance Antimicrobial Activity: The introduction of positive charges through the β-amino group can improve the interaction of antimicrobial peptides (AMPs) with negatively charged bacterial membranes.[3][4]

-

Create Peptide-Drug Conjugates (PDCs): The β-amino group serves as a convenient handle for attaching cytotoxic drugs, creating targeted delivery systems for cancer therapy.[2]

-

Synthesize Branched and Cyclic Peptides: this compound is a key building block for creating peptides with constrained conformations, which can lead to increased receptor affinity and stability.[5]

This technical guide provides a foundational understanding of this compound and its application in peptide synthesis. For specific applications and troubleshooting, it is recommended to consult the cited literature and other expert resources.

References

- 1. chempep.com [chempep.com]

- 2. A Brief Guide to Preparing a Peptide-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New short cationic antibacterial peptides. Synthesis, biological activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-free biosynthesis combined with deep learning accelerates de novo-development of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Boc-Dap-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH), a valuable non-canonical amino acid derivative utilized in peptide synthesis and drug development. This document details a robust synthetic pathway, purification protocols, and characterization data to assist researchers in the efficient production of high-purity this compound.

Introduction

Nα-Boc-L-2,3-diaminopropionic acid (this compound) is a protected form of the non-canonical amino acid L-2,3-diaminopropionic acid (Dap). The tert-butoxycarbonyl (Boc) protecting group on the α-amino group allows for selective functionalization of the β-amino group, making it a crucial building block in the synthesis of modified peptides and other complex molecules. The incorporation of Dap residues can enhance the biological activity and stability of peptides. This guide focuses on a practical and efficient synthetic route starting from the readily available amino acid L-asparagine.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving the Boc protection of L-asparagine followed by a Hofmann rearrangement of the resulting Nα-Boc-L-asparagine.

Experimental Workflow for the Synthesis of this compound

Detailed Experimental Protocols

Step 1: Synthesis of Nα-Boc-L-Asparagine

-

In a round-bottom flask, dissolve L-asparagine (1.0 eq.) and sodium carbonate (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.[1]

-

To this solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) slowly at room temperature.[1]

-

Stir the reaction mixture overnight at room temperature.[1]

-

Remove the 1,4-dioxane from the reaction mixture under reduced pressure.[1]

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2 using 37% hydrochloric acid. A white solid will precipitate.[1]

-

Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield Nα-Boc-L-asparagine.[1]

Step 2: Hofmann Rearrangement to this compound

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Nα-Boc-L-asparagine (1.0 eq.) in methanol.

-

Add N-bromosuccinimide (NBS, 1.0 eq.) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.3 eq.) to the solution.[2]

-

Heat the reaction mixture to reflux for 15 minutes.[2]

-

Add a second equivalent of NBS (1.0 eq.) slowly to the refluxing solution.[2]

-

Continue to reflux the mixture for an additional 30 minutes.[2]

-

After cooling to room temperature, remove the methanol by rotary evaporation.[2]

-

Dissolve the residue in ethyl acetate and wash successively with 6 N HCl, 1 N NaOH, and saturated sodium chloride (brine).[2]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.[2]

Purification of this compound

The crude this compound can be purified by either recrystallization or column chromatography to achieve high purity.

Purification Workflow

Detailed Purification Protocols

Protocol 1: Recrystallization

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent system, such as ethyl acetate/hexane or acetone/water.[3]

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of the crystals.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Column Chromatography

-

Prepare a silica gel column packed with an appropriate solvent system, such as a gradient of ethyl acetate in hexanes.

-

Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Data Presentation

Synthesis Data

| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity |

| 1 | L-Asparagine | (Boc)₂O, Na₂CO₃, 1,4-Dioxane/H₂O | Nα-Boc-L-Asparagine | ~91%[1] | >95% |

| 2 | Nα-Boc-L-Asparagine | NBS, DBU, Methanol | This compound | 70-80% (estimated) | Crude |

| - | Overall | - | This compound | 64-73% (calculated) | >98% (after purification) [4] |

Characterization Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆N₂O₄ | [4][5] |

| Molecular Weight | 204.22 g/mol | [4][5] |

| Appearance | White solid | [4] |

| Melting Point | 210 °C (dec.) | [4] |

| Optical Rotation | [α]²⁰/D +5.5±1° (c=1% in methanol:water 1:1) | [4] |

| Purity (TLC) | ≥98.0% | [4] |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): δ 12.5 (1H, br s, COOH), 6.87 (1H, d, J=8.4 Hz, NH), 4.23 (1H, q, J=7.7 Hz, α-CH), 2.56-2.36 (2H, m, β-CH₂), 1.38 (9H, s, C(CH₃)₃). (Note: This is a representative spectrum based on a similar structure and may vary slightly).[1]

-

¹³C NMR (DMSO-d₆, 126 MHz): δ 154.5 (C=O, Boc), 78.4 (C(CH₃)₃), 61.1 (α-CH), 27.6 (C(CH₃)₃). (Note: This is a representative spectrum based on a similar structure and may vary slightly).[6]

-

FT-IR (KBr, cm⁻¹): 3356 (N-H stretch), 2934 (C-H stretch), 1653 (C=O stretch, amide), 1559 (N-H bend), 1419 (C-H bend).[6]

Conclusion

This technical guide provides a detailed and practical methodology for the synthesis and purification of high-purity this compound. The described two-step synthesis starting from L-asparagine is efficient and utilizes readily available reagents. The provided purification protocols and characterization data will aid researchers in obtaining and verifying the quality of this important building block for advanced peptide synthesis and drug discovery applications.

References

- 1. BOC-L-Asparagine synthesis - chemicalbook [chemicalbook.com]

- 2. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 3. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 4. This compound = 98.0 TLC 73259-81-1 [sigmaaldrich.com]

- 5. This compound | C8H16N2O4 | CID 2755946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Safe Handling of Boc-Dap-OH for Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH) is a derivative of a non-proteinogenic amino acid used in peptide synthesis and drug development.[1][2] As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, compiled from available safety data sheets (SDS) and chemical supplier information.

1. Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for proper storage and handling.

| Property | Value | Reference |

| Molecular Formula | C8H16N2O4 | [3][4] |

| Molecular Weight | 204.22 g/mol | [3][4] |

| Appearance | Solid, white crystalline powder | [2] |

| Melting Point | 210 °C (decomposition) | |

| Optical Activity | [α]20/D +5.5±1°, c = 1% in methanol: water (1:1) | |

| Purity | ≥98.0% (TLC) | |

| Storage Temperature | Room temperature; Keep in a dark, dry, and well-ventilated place.[5] | [5][6] |

2. Hazard Identification and Classification

This compound has been classified with certain hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The specific hazard statements associated with this compound are summarized in Table 2. It is important to note that hazard information may vary slightly between suppliers.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed.[1] |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[1] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1] |

| Acute Toxicity, Inhalation | GHS07 | Warning | H332: Harmful if inhaled.[1] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation.[1] |

Note: Some suppliers' safety data sheets indicate "no data available" for certain hazard classifications.[3] The information presented here represents the most comprehensive hazard profile found.

3. Experimental Protocols for Safe Handling

While specific experimental protocols for the toxicological testing of this compound are not publicly available, a generalized workflow for handling this chemical in a research setting is crucial. The following diagram illustrates a logical sequence of operations to ensure safety.

4. Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure to this compound, the following personal protective equipment and engineering controls should be utilized:

-

Engineering Controls : Handle this compound in a well-ventilated area.[6] For procedures that may generate dust or aerosols, a chemical fume hood is required.[7]

-

Eye/Face Protection : Chemical safety glasses with side shields or goggles are mandatory.[7]

-

Skin Protection :

-

Respiratory Protection : If ventilation is inadequate or if dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.

5. First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[3][6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.[3][6] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[3] |

6. Storage and Stability

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations:

-

Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Some suppliers recommend storage at room temperature, while others suggest 2-8°C.[8] It is best to follow the storage temperature specified by the supplier. Keep away from incompatible materials.

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.[7]

-

Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products may include oxides of carbon (CO, CO2) and nitrogen (NOx).[7]

7. Spill and Leak Procedures

In the event of a spill, follow these procedures:

-

Evacuate : Evacuate personnel from the immediate area.

-

Ventilate : Ensure adequate ventilation.

-

Contain : Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[3][6]

-

Clean-up :

-

Disposal : Dispose of the collected waste in accordance with local, state, and federal regulations.

8. Toxicological Information

Detailed toxicological studies on this compound are not widely available in the public domain. The primary health effects are believed to be irritation to the skin, eyes, and respiratory system, as indicated by the GHS hazard statements.[1] The following diagram illustrates a generalized signaling pathway for skin irritation that may be relevant.

9. Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or the environment.[3][6]

This compound is a valuable reagent in peptide synthesis. While it presents moderate health hazards, including irritation to the skin, eyes, and respiratory system, and is harmful if swallowed or inhaled, these risks can be effectively managed through the diligent application of the safety precautions outlined in this guide. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure a safe and productive laboratory environment.

References

- 1. This compound | Boc-L-Dap-OH | N-protective Amino Acid | Ambeed.com [ambeed.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | C8H16N2O4 | CID 2755946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 162558-25-0|Fmoc-Dap(Boc)-OH|BLD Pharm [bldpharm.com]

- 6. echemi.com [echemi.com]

- 7. peptide.com [peptide.com]

- 8. This compound – Biotuva Life Sciences [biotuva.com]

A Comprehensive Technical Guide to Boc-Dap-OH in Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of Nα-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid (Boc-Dap-OH), a crucial building block in peptide synthesis for research and drug development. This document details commercial suppliers, key chemical properties, and its application in solid-phase peptide synthesis (SPPS), with a focus on enabling researchers to effectively incorporate this versatile amino acid derivative into their workflows.

Commercial Availability and Physical Properties

This compound and its enantiomer, Boc-D-Dap-OH, are readily available from several commercial suppliers, ensuring a stable supply for research needs. These compounds are typically supplied as a white to off-white powder. Key suppliers and their product specifications are summarized below for easy comparison.

Table 1: Commercial Suppliers of Boc-L-Dap-OH (CAS: 73259-81-1)

| Supplier | Purity/Assay | Molecular Weight ( g/mol ) | Optical Rotation ([α]D) | Melting Point (°C) |

| Sigma-Aldrich | ≥98.0% (TLC) | 204.22 | +5.5±1° (c=1% in methanol:water 1:1) | 210 (dec.) |

| Ambeed | --- | 204.22[1] | --- | --- |

| Benchchem | --- | --- | --- | --- |

| Scientific Laboratory Supplies | ≥98.0% (TLC) | --- | --- | --- |

Table 2: Commercial Suppliers of Boc-D-Dap-OH (CAS: 76387-70-7)

| Supplier | Purity/Assay | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Santa Cruz Biotechnology | --- | 204.22[2] | --- |

| Chemdad | --- | 204.22 | 200-203 |

| Chemsrc | --- | 204.22 | --- |

| Chengdu Youngshe Chemical Co., Ltd. | 98% | --- | --- |

The Role of this compound in Peptide Synthesis

This compound is a derivative of diaminopropionic acid where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial for the stepwise assembly of amino acids in peptide synthesis. The Boc group is acid-labile and can be removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while the peptide chain remains attached to the solid support. This characteristic is central to the Boc/Bzl (benzyl) solid-phase peptide synthesis (SPPS) strategy.[3][4][5]

The presence of a free β-amino group in this compound allows for various modifications, such as the introduction of branching points in the peptide backbone, the creation of cyclic peptides, or the attachment of other molecules like therapeutic agents for drug delivery systems.[6] Peptides incorporating Dap residues have shown enhanced stability against enzymatic degradation, a desirable property for therapeutic peptides.[6]

Experimental Protocol: Incorporation of this compound using Boc-SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual Boc-SPPS on a Merrifield or PAM resin.

Materials:

-

This compound

-

Appropriate solid-phase resin (e.g., Merrifield or PAM resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)

-

Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.[7]

-

N-terminal Boc Deprotection:

-

Neutralization:

-

Neutralize the protonated N-terminal amine by washing the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes. Repeat this step.

-

Wash the resin thoroughly with DCM and DMF.

-

-

Amino Acid Coupling (this compound):

-

Pre-activation: Dissolve this compound (2-4 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. The reaction can be monitored using a qualitative method like the Kaiser test to ensure completion.

-

Washing: After coupling, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

-

Repeat Synthesis Cycle: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Boc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

This is typically achieved using a strong acid like anhydrous HF or TFMSA in the presence of scavengers.[8]

-

The peptide is then precipitated in cold diethyl ether, collected by centrifugation, and washed with cold ether.

-

-

Purification and Characterization:

-

The crude peptide is dissolved in an appropriate solvent system (e.g., water/acetonitrile with 0.1% TFA).

-

Purification is performed using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

-

Visualization of Experimental Workflows

Boc-SPPS Cycle for Incorporation of this compound

References

- 1. This compound | Boc-L-Dap-OH | N-protective Amino Acid | Ambeed.com [ambeed.com]

- 2. scbt.com [scbt.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 73259-81-1 | Benchchem [benchchem.com]

- 7. chempep.com [chempep.com]

- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of Boc-Dap-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Nα-tert-Butoxycarbonyl-L-2,3-diaminopropionic acid (Boc-Dap-OH), a critical building block in peptide synthesis and drug development. Addressed to researchers, scientists, and professionals in the pharmaceutical industry, this document synthesizes available data on the solubility of this compound in various organic solvents, outlines experimental protocols for solubility determination, and presents a visual workflow for its application in solid-phase peptide synthesis (SPPS).

Core Concepts: Understanding the Solubility of this compound

This compound is a derivative of the amino acid 2,3-diaminopropionic acid, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for its use in the stepwise assembly of peptides. The solubility of this compound, like other amino acid derivatives, is governed by the interplay of its polar zwitterionic character (arising from the free carboxylic acid and the beta-amino group) and the nonpolar nature of the Boc group.

Quantitative Solubility Data

Direct quantitative solubility data for this compound is sparse. However, by examining related Boc-protected amino acids, we can infer a likely solubility profile. The following table summarizes available qualitative and semi-quantitative data for this compound and its analogs.

| Compound | Solvent | Solubility | Remarks | Source |

| This compound | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Heating and sonication improve solubility. | [1][2] |

| Water | Sparingly Soluble | Heating and sonication improve solubility. | [1][2] | |

| Methanol:Water (1:1) | Soluble | A 1% solution (10 g/L) is readily prepared. | [1] | |

| Boc-Glycine | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Highly soluble. | MedchemExpress |

| Boc-Alanine | N,N-Dimethylformamide (DMF) | ~94.6 g/L | "Clearly soluble" at a concentration of 1 mmole in 2 mL. | Sigma-Aldrich |

It is important to note that the solubility of amino acids can be significantly influenced by factors such as pH, temperature, and the presence of other solutes.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following gravimetric method provides a reliable experimental protocol.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMF, DCM, Acetonitrile)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure saturation is reached.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Stir the suspension vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Aliquoting: Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) and transfer it to a pre-weighed, clean, and dry vial.

-

Solvent Evaporation: Evaporate the solvent from the aliquot vial. This can be achieved by heating in a drying oven at a temperature below the decomposition point of this compound or by using a vacuum desiccator.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility (S) in g/L can be calculated using the following formula:

S (g/L) = (Mass of vial with dried solute - Mass of empty vial) / Volume of aliquot taken (L)

Visualization of Experimental and Synthetic Workflows

To aid in the practical application of this compound, the following diagrams, generated using the DOT language, illustrate a general experimental workflow for solubility determination and its use in a standard solid-phase peptide synthesis cycle.

Caption: A generalized workflow for determining the solubility of this compound.

Caption: A simplified cycle of Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Conclusion

While quantitative solubility data for this compound remains an area for further investigation, this guide provides a solid foundation for its effective use in research and development. The qualitative data, coupled with information from analogous compounds, suggests that polar aprotic solvents such as DMSO and DMF are suitable choices for achieving practical concentrations for synthetic applications. The provided experimental protocol offers a clear pathway for determining precise solubility values tailored to specific laboratory conditions. The visualized workflows aim to streamline the integration of this compound into synthetic peptide chemistry.

References

The Strategic Incorporation of Boc-Dap-OH in Modern Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nα-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH), a pivotal non-canonical amino acid derivative in peptide chemistry. Its unique bifunctional nature, featuring a Boc-protected α-amino group and a reactive β-amino group, serves as a versatile molecular scaffold. This enables the synthesis of complex peptide architectures, including cyclic and branched structures, and facilitates the development of novel peptide-based therapeutics with enhanced stability and functionality.

Core Physicochemical and Spectroscopic Data

The utility of this compound and its orthogonally protected derivatives is underpinned by their distinct chemical properties. These properties dictate their application in specific peptide synthesis strategies, such as Boc-based or Fmoc-based solid-phase peptide synthesis (SPPS).

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics & Application |

| This compound | 73259-81-1 | C₈H₁₆N₂O₄ | 204.22 | 210 (dec.)[1][2] | Primary building block for Boc-SPPS; β-amino group is free for modification.[3] |

| Fmoc-Dap(Boc)-OH | 162558-25-0 | C₂₃H₂₆N₂O₆ | 426.46 | N/A | Standard for Fmoc-SPPS; allows for acid-labile deprotection of the side chain.[3][4][5] |

| Boc-Dap(Fmoc)-OH | N/A | C₂₃H₂₆N₂O₆ | 426.46 | N/A | Used in Boc-SPPS for selective, base-labile deprotection of the side chain.[3] |

| Boc-Dap(Z)-OH | 65710-57-8 | C₁₆H₂₂N₂O₆ | 338.36 | N/A | Z-group on β-amine is removed by hydrogenolysis, providing further orthogonality.[6][7] |

| Boc-Dap(Alloc)-OH | N/A | C₁₂H₂₀N₂O₆ | 288.30 | N/A | Alloc group on β-amine is removed by palladium catalysis, orthogonal to both acid and base.[3] |

Key Applications in Peptide Synthesis and Drug Discovery

This compound is not merely a structural variant but a functional tool that expands the landscape of peptide engineering. Its incorporation into peptide sequences is a strategic choice to impart specific, desirable properties.

Introduction of Branching and Scaffolding

The free β-amino group of a this compound residue, once incorporated into a peptide chain, serves as a strategic point for modification. This allows for the synthesis of branched peptides where a second peptide chain or other molecular entities (like imaging agents or drug payloads) can be attached. This is crucial in developing bioconjugates and creating complex molecular architectures.[3][8]

Peptide Cyclization and Conformational Constraint

Constraining a peptide's conformation through cyclization is a widely used strategy to enhance its stability, receptor affinity, and selectivity.[9] this compound is instrumental in this process. After incorporating a Dap residue, the side-chain β-amino group can be used to form a lactam bridge with a C-terminal carboxyl group or the side chain of an acidic amino acid like aspartic or glutamic acid.[3][10] This creates a stable, cyclic peptide with a more defined three-dimensional structure.[4]

Caption: Logical workflow for synthesizing a cyclic peptide using a Dap residue.

Development of Peptidomimetics and Enhanced Therapeutics

Peptides containing Dap residues often exhibit increased resistance to enzymatic degradation, a critical attribute for therapeutic peptides that face rapid metabolism in vivo.[3] This enhanced stability prolongs the half-life and bioavailability of the drug. Furthermore, Dap serves as a key component in peptidomimetics, where its unique structure helps mimic the spatial arrangement of natural amino acid side chains to achieve improved potency and selectivity.[3]

Application in Antimicrobial Peptides (AMPs)

A significant application of Dap is in the engineering of antimicrobial peptides (AMPs).[11][12] By strategically substituting cationic lysine residues with the shorter-side-chain Dap, researchers can modulate the peptide's amphipathicity. This has been shown to dramatically reduce hemolytic activity against human red blood cells while maintaining or even enhancing potent antimicrobial activity against pathogens.[13] This decoupling of antimicrobial efficacy from host cell toxicity significantly improves the therapeutic index of AMPs, making them more viable as clinical candidates.[13]

Orthogonal Protection Strategies: The Key to Selectivity

The true power of Dap in complex peptide synthesis lies in the use of orthogonally protected derivatives. Orthogonal protecting groups are stable under the conditions used to remove other protecting groups, allowing for selective deprotection and modification of specific sites on the molecule.[6][14] The combination of Boc, Fmoc, Z (Benzyloxycarbonyl), and Alloc (Allyloxycarbonyl) protecting groups on the α- and β-amino groups of Dap provides a versatile chemical toolbox for peptide chemists.[3][6]

Caption: Orthogonal protection schemes for the α- and β-amino groups of Dap.

Experimental Protocols

Successful incorporation of this compound and its derivatives requires meticulous execution of synthesis protocols. Below is a generalized protocol for a single coupling cycle within a Boc-based solid-phase peptide synthesis (SPPS) workflow.

Protocol 1: Standard Boc-SPPS Coupling Cycle

This protocol outlines the steps for deprotection of the N-terminal Boc group and coupling of the subsequent Boc-protected amino acid.

Materials:

-

Peptide-resin (e.g., Merrifield or PAM resin)

-

Boc-protected amino acid (e.g., Boc-Dap(Fmoc)-OH)

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[15][16]

-

Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIPEA) in DCM or DMF[16]

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)[13][15]

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

Methodology:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a peptide synthesis vessel.

-

Boc Deprotection:

-

Neutralization:

-

Wash the resin with the neutralization solution (5-10% DIPEA in DCM) for 1-2 minutes. Repeat 2-3 times until the resin is neutralized (a positive Kaiser test or chloranil test should be observed).

-

Wash the resin thoroughly with DCM (3 times) and then DMF (3 times) to prepare for coupling.

-

-

Amino Acid Activation and Coupling (HBTU example):

-

In a separate vessel, dissolve the incoming Boc-amino acid (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in DMF.

-

Add DIPEA (4-8 equivalents) to the solution to begin activation.[17] Allow to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected and neutralized resin.

-

Agitate the mixture for 1-4 hours at room temperature. For sterically hindered amino acids, longer coupling times or more potent reagents like HATU may be required.[17][18][19]

-

-

Monitoring and Washing:

-

Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

If the coupling is incomplete, drain the solution and repeat the coupling step.

-

Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

The resin is now ready for the next deprotection cycle.

-

Caption: Workflow of a single amino acid coupling cycle in Boc-SPPS.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. This compound ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 73259-81-1 | Benchchem [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. BOC-DAP(Z)-OH(65710-57-8) 1H NMR [m.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. scispace.com [scispace.com]

- 10. peptide.com [peptide.com]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial peptides: from discovery to developmental applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Z-Dap(Boc)-OH|Protected Diaminopropionic Acid [benchchem.com]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

The Strategic Role of the Boc Protecting Group in Boc-Dap-OH: A Technical Guide for Advanced Peptide Synthesis and Drug Development

For Immediate Release

In the landscape of modern drug discovery and peptide chemistry, the precise control of reactive functional groups is paramount to the successful synthesis of complex molecular architectures. The non-canonical amino acid, (S)-3-amino-2-(tert-butoxycarbonylamino)propanoic acid (Boc-Dap-OH), serves as a quintessential building block, offering unique synthetic advantages primarily due to the strategic placement of the tert-butyloxycarbonyl (Boc) protecting group. This technical guide provides an in-depth analysis of the Boc group's role in this compound, detailing its application in solid-phase peptide synthesis (SPPS), orthogonal protection strategies, and its impact on the development of novel therapeutics.

The Chemistry and Function of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, a characteristic that forms the cornerstone of its utility in peptide synthesis.[1] It is renowned for its stability under a wide range of conditions, including basic and nucleophilic environments, while being readily cleaved under moderately acidic conditions. This selective lability allows for the strategic deprotection of the α-amino group of an amino acid, enabling the stepwise elongation of a peptide chain.

In the context of 2,3-diaminopropionic acid (Dap), the Boc group in this compound selectively protects the α-amino group, leaving the β-amino group and the carboxylic acid available for further chemical modification. This selective protection is crucial for introducing Dap into a peptide sequence in a controlled manner.

Mechanism of Boc Protection and Deprotection

Protection: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O.

Deprotection: The removal of the Boc group is achieved by treatment with a moderate acid, most commonly trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[1] The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine. The formation of the tert-butyl cation necessitates the use of "scavengers" (e.g., triisopropylsilane or water) to prevent unwanted side reactions with sensitive amino acid residues like tryptophan and methionine.[2]

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc group removal is critical for the successful synthesis of high-purity peptides. The following tables summarize key quantitative data related to Boc deprotection under various conditions.

| Deprotection Reagent | Concentration | Typical Deprotection Time | Average Efficiency | Reference |

| Trifluoroacetic Acid (TFA) | 50% in Dichloromethane (DCM) | 20-30 minutes | >99% | [1] |

| Trifluoroacetic Acid (TFA) | 100% | 5 minutes | ~90% (may be lower due to poor resin swelling) | [3] |

| Hydrochloric Acid (HCl) | 4 M in Dioxane | 30 minutes | >99% | [4] |

Table 1: Comparison of Common Boc Deprotection Reagents and Conditions.

The choice of coupling reagent for the acylation of the newly deprotected amine significantly impacts the overall yield and purity of the final peptide.

| Coupling Reagent | Additive | Typical Coupling Time | Average Coupling Yield (in DMF) | Reference |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt (Hydroxybenzotriazole) | 1-2 hours | >99% | [5] |

| DIC (N,N'-Diisopropylcarbodiimide) | HOBt (Hydroxybenzotriazole) | 1-2 hours | >99% | [6] |

| HBTU (HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt | 30-60 minutes | >99.5% | [7] |

| HATU (HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOAt (1-Hydroxy-7-azabenzotriazole) | 30-60 minutes | >99.5% | [7] |

Table 2: Common Coupling Reagents Used in Boc Solid-Phase Peptide Synthesis.

Experimental Protocols

Synthesis of Nα-Boc-L-2,3-diaminopropionic Acid (Boc-L-Dap-OH) from L-Serine

This protocol is adapted from established methods for the synthesis of protected amino acids from serine.[8][9]

-

Esterification and Protection of L-Serine:

-

Suspend L-serine in methanol and cool to 0°C.

-

Slowly add thionyl chloride and reflux the mixture.

-

Concentrate the reaction mixture to obtain the serine methyl ester hydrochloride.

-

Dissolve the serine methyl ester hydrochloride in a suitable solvent (e.g., dioxane/water) and add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., sodium bicarbonate). Stir until the reaction is complete (monitored by TLC).

-

Extract the N-Boc-L-serine methyl ester and purify by chromatography.

-

-

Mesylation and Azide Displacement:

-

Dissolve the N-Boc-L-serine methyl ester in anhydrous DCM and cool to 0°C.

-

Add triethylamine followed by methanesulfonyl chloride. Stir until the reaction is complete.

-

Work up the reaction to isolate the mesylated intermediate.

-

Dissolve the mesylate in DMF and add sodium azide. Heat the reaction mixture to facilitate the SN2 displacement.

-

Extract and purify the resulting Nα-Boc-β-azido-L-alanine methyl ester.

-

-

Reduction of the Azide and Saponification:

-

Dissolve the azide intermediate in methanol.

-

Perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere until the azide is fully reduced to the amine.

-

Filter off the catalyst.

-

Add an aqueous solution of lithium hydroxide or sodium hydroxide to the filtrate and stir at room temperature to saponify the methyl ester.

-

Acidify the reaction mixture to pH ~4-5 with a mild acid (e.g., citric acid).

-

Extract the product, Boc-L-Dap-OH, with a suitable organic solvent (e.g., ethyl acetate) and dry over anhydrous sodium sulfate.

-

Concentrate the solution and crystallize the final product.

-

Incorporation of this compound into a Peptide using Boc-SPPS

This protocol outlines a single cycle of Boc solid-phase peptide synthesis for the addition of a this compound residue.

-

Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin) in DCM for 1-2 hours in a peptide synthesis vessel.

-

Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 30 minutes at room temperature.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

-

-

Neutralization:

-

Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5x).

-

-

Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) and pre-activate for 10-15 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., the Kaiser test).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat: The cycle of deprotection, neutralization, coupling, and washing is repeated for the subsequent amino acids in the peptide sequence.

Visualizing Workflows and Logical Relationships

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the iterative nature of the Boc-SPPS cycle.

Caption: The iterative cycle of Boc solid-phase peptide synthesis.

Orthogonal Protection Strategy for Branched Peptide Synthesis

This compound is a key component in orthogonal protection schemes, particularly when used in conjunction with the base-labile Fmoc group. For instance, Nα-Fmoc-Nβ-Boc-L-Dap-OH allows for the elongation of the main peptide chain using standard Fmoc chemistry, after which the Boc group on the Dap side chain can be selectively removed with acid to allow for the synthesis of a branched peptide.

Caption: Workflow for branched peptide synthesis using orthogonal protection.

Role of Dap-Containing Peptides in NOD1 Signaling

Dap is a key structural component of peptidoglycans found in the cell walls of many bacteria. Specifically, γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) is recognized by the intracellular pattern recognition receptor NOD1, triggering an innate immune response.[4][10][11][12][13] Synthetic peptides containing Dap can be used to probe and modulate this signaling pathway.

Caption: Simplified NOD1 signaling pathway activated by Dap-peptides.

Conclusion

The Boc protecting group in this compound provides a robust and versatile tool for chemists in drug development and peptide synthesis. Its acid lability, combined with its stability to a wide range of other reaction conditions, allows for its seamless integration into complex synthetic strategies. The ability to use this compound in orthogonal protection schemes opens up possibilities for the creation of intricate peptide structures, such as branched and cyclic peptides, which are of significant interest for therapeutic applications. A thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of this compound in the synthesis of next-generation peptide-based drugs and research tools.

References

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. nbinno.com [nbinno.com]

- 7. peptide.com [peptide.com]

- 8. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | NOD1 and NOD2 Signaling in Infection and Inflammation [frontiersin.org]

Boc-Dap-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The landscape of peptide and protein science has been significantly broadened by the incorporation of non-canonical amino acids (ncAAs), which offer novel functionalities and enhanced therapeutic properties. Among these, Boc-Dap-OH ((S)-3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid) and its derivatives have emerged as versatile building blocks in synthetic peptide chemistry. The presence of a free β-amino group, in addition to the α-amino and carboxyl groups, allows for the creation of branched peptides, cyclic structures, and sites for bioconjugation, making it a valuable tool in drug discovery and development. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, complete with experimental protocols and quantitative data to support researchers in their endeavors.

Physicochemical Properties and Derivatives

This compound is a derivative of the non-canonical amino acid 2,3-diaminopropionic acid (Dap) where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group.[1] This selective protection is crucial for its utility in peptide synthesis, allowing for the differential functionalization of the two amino groups.[1] For more complex synthetic strategies, a variety of orthogonally protected derivatives are commercially available, enabling selective deprotection and modification of the β-amino group.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Optical Activity [α]20/D |

| Boc-L-Dap-OH | 73259-81-1 | C8H16N2O4 | 204.22 | ≥98.0% (TLC) | +5.5±1°, c = 1% in methanol: water (1:1) |

| Boc-D-Dap-OH | 76387-70-7 | C8H16N2O4 | 204.22 | N/A | N/A |

| Fmoc-L-Dap(Boc)-OH | 162558-25-0 | C23H26N2O6 | 426.46 | ≥97.0% (HPLC) | N/A |

| Fmoc-D-Dap(Boc)-OH | 198544-42-2 | C23H26N2O6 | 426.46 | N/A | N/A |

| Z-L-Dap(Boc)-OH | 16947-84-5 | C16H22N2O6 | 338.36 | ≥99.0% (TLC) | −12.0±1°, c = 1% in methanol |

| Boc-L-Dap(Alloc)-OH | 161561-83-7 | C12H20N2O6 | 288.30 | N/A | N/A |

The Principle of Orthogonal Protection

The strategic power of this compound derivatives lies in the concept of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting each other.[7][8] This allows for precise, stepwise modifications of a peptide, which is essential for creating complex architectures like cyclic or branched peptides.[8]

The following diagram illustrates the logical relationship of an orthogonal protection strategy employing Fmoc, Boc, and Alloc protecting groups on a Dap residue within a peptide synthesized on a solid support.

Experimental Protocols

The versatility of this compound is best demonstrated through its application in various synthetic protocols. Below are detailed methodologies for its incorporation in solid-phase peptide synthesis (SPPS) and for subsequent modifications.

General Protocol for this compound Incorporation in Boc-SPPS

This protocol outlines the manual synthesis of a peptide incorporating a this compound residue using the Boc/Bzl protection strategy.

Materials:

-

Merrifield or PAM resin

-

Boc-protected amino acids, including this compound

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Scavengers (e.g., anisole, dithiothreitol) for cleavage

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

Workflow:

Procedure:

-

Resin Preparation: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine with a solution of 10% DIEA in DCM.

-

Washing: Wash the resin again with DCM to remove excess DIEA.

-

Amino Acid Coupling: Dissolve this compound (or another Boc-protected amino acid) and a coupling reagent (e.g., HBTU) in DMF/DCM. Add this solution to the resin, followed by DIEA, and allow the reaction to proceed for 1-2 hours. The efficiency of the coupling can be monitored using the Kaiser test.[4]

-

Washing: Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.

-

Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like HF or TFMSA in the presence of scavengers.

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

On-Resin Cyclization via Dap Side Chain

This protocol describes the synthesis of a head-to-side-chain cyclic peptide using Fmoc-Dap(Boc)-OH in an Fmoc-SPPS strategy.

Materials:

-

Rink Amide or other suitable resin for Fmoc-SPPS

-

Fmoc-protected amino acids, including Fmoc-Dap(Boc)-OH

-

20% piperidine in DMF

-

TFA

-

Coupling reagents (e.g., HATU, HOBt, DIC)

-

Solvents (DMF, DCM)

Procedure:

-

Linear Peptide Synthesis: Assemble the linear peptide on the resin using standard Fmoc-SPPS. Incorporate Fmoc-Dap(Boc)-OH at the desired position for cyclization. The C-terminal amino acid is attached to the resin, and the peptide is elongated towards the N-terminus.

-

N-terminal Fmoc Deprotection: After the final coupling step, remove the Fmoc group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF.

-

Side-Chain Boc Deprotection: Selectively deprotect the Boc group from the Dap side chain by treating the resin with TFA in DCM.

-

On-Resin Cyclization: Wash the resin thoroughly to remove residual acid and neutralize with DIEA. Add a coupling reagent (e.g., HATU/DIEA or PyBOP) in DMF to the resin to facilitate the formation of an amide bond between the now free N-terminal amine and the Dap side-chain amine.

-

Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

-

Purification: Purify the cyclic peptide by RP-HPLC.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable component in various advanced applications.

Synthesis of Cyclic Peptides and Gramicidin S Analogs

This compound is frequently used in the synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts.[9] One notable application is in the synthesis of analogs of Gramicidin S, a cyclic antimicrobial peptide.[10][11] Modifications to the Gramicidin S scaffold, including the incorporation of Dap residues, have been explored to improve its therapeutic index by increasing its antibacterial activity while reducing its hemolytic effects.[12]

| Gramicidin S Analog | Modification | MIC (µg/mL) vs. S. aureus | Hemolytic Activity (HC50, µg/mL) |

| Gramicidin S (native) | - | 4 | 10 |

| Analog 1 | Orn replaced with Dap | 8 | >200 |

| Analog 2 | D-Phe replaced with D-Ala, Orn with Dap | 16 | >200 |

This table presents hypothetical but representative data based on trends observed in the literature for Dap-containing Gramicidin S analogs. Actual values vary depending on the specific analog and experimental conditions.

Development of Peptide-Based Therapeutics: GnRH Antagonists

Peptides containing modified amino acids are crucial in the development of receptor antagonists. For example, analogs of Gonadotropin-Releasing Hormone (GnRH) that act as antagonists are used in the treatment of hormone-dependent cancers.[13] These antagonists competitively bind to the GnRH receptor (GnRHR) in the pituitary, inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[14] The signaling pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream effects.

Studies have shown that different GnRH antagonists can have varying potencies in inhibiting GnRH-mediated signaling.[1][2]

| GnRH Antagonist | IC50 for inhibition of GnRH-induced Ca²⁺ increase (nM) |

| Cetrorelix | ~1-10 |

| Ganirelix | ~100 |

| Teverelix | ~100 |

Data represents typical ranges observed in in vitro studies.[1][2]

Bioconjugation and Molecular Probes

The free β-amino group of a Dap residue incorporated into a peptide serves as a convenient handle for bioconjugation. This allows for the attachment of various molecules, such as fluorescent dyes, imaging agents, or cytotoxic drugs, to the peptide. This is particularly useful in creating targeted drug delivery systems and molecular probes for diagnostics and research.

Conclusion

This compound and its orthogonally protected derivatives are indispensable tools in modern peptide chemistry. Their ability to introduce branching, facilitate cyclization, and provide a site for specific modifications has significantly expanded the repertoire of synthetic peptides with tailored properties. For researchers, scientists, and drug development professionals, a thorough understanding of the principles of orthogonal protection and the associated experimental protocols is key to leveraging the full potential of these versatile building blocks in the creation of next-generation therapeutics and research tools.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 6. benchchem.com [benchchem.com]

- 7. pure.uva.nl [pure.uva.nl]

- 8. A practical synthesis of gramicidin s and sugar amino Acid containing analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Rigidity vs Activity: Design of Gramicidin S Analogs against Multidrug-Resistant Bacteria Based on Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Therapeutic Gramicidin S Analogues Bearing Plastic β,γ-Diamino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. commerce.bio-rad.com [commerce.bio-rad.com]

- 14. This compound | 73259-81-1 | Benchchem [benchchem.com]

The Keystone of Complex Peptide Synthesis: An In-depth Guide to Orthogonally Protected Diaminopropionic Acid Derivatives

For researchers, scientists, and professionals in drug development, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide and protein engineering. Among these, diaminopropionic acid (Dap) offers a versatile scaffold for introducing branching, functionalization, and conformational constraints. This technical guide provides a comprehensive overview of orthogonally protected Dap derivatives, their synthesis, and their critical role in advancing therapeutic peptide design.

The strategic manipulation of peptide architecture is paramount in the quest for novel therapeutics with enhanced efficacy, stability, and target specificity. Orthogonally protected diaminopropionic acid (Dap) derivatives have emerged as indispensable building blocks in this endeavor. Their unique structure, featuring two amine functionalities, allows for the site-specific introduction of various moieties, such as polyethylene glycol (PEG), imaging agents, or cytotoxic payloads for antibody-drug conjugates. The principle of orthogonal protection, where different protecting groups can be selectively removed under distinct chemical conditions, is the key to unlocking the full potential of Dap in complex molecular constructions.[1][2][3]

The Concept of Orthogonal Protection

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at reactive functional groups.[2] An orthogonal protection strategy employs protecting groups that are stable under the conditions required for the removal of other protecting groups.[1][3] This allows for the sequential and controlled deprotection and modification of specific sites within a molecule. The most common orthogonal pairs in solid-phase peptide synthesis (SPPS) are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2]

The application of this concept to diaminopropionic acid, which possesses both an α-amino group and a β-amino group, enables the selective functionalization of either amine. This is typically achieved by protecting one amino group with Fmoc and the other with Boc, resulting in two key building blocks: Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH) and Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH).[4][5]

References

- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. peptide.com [peptide.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Boc-Dap(Fmoc)-OH = 98.0 HPLC 122235-70-5 [sigmaaldrich.com]

Methodological & Application

Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Nα-Boc-L-2,3-diaminopropionic acid (Boc-Dap-OH) in solid-phase peptide synthesis (SPPS). Due to the presence of a reactive primary amine on its side chain, the β-amino group of Dap must be protected throughout the synthesis to prevent side reactions such as chain branching. A common and effective strategy is to use an orthogonal protecting group for the side chain, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. Therefore, this protocol will focus on the application of Boc-Dap(Fmoc)-OH .

Overview of the Boc-Dap(Fmoc)-OH Strategy in Boc-SPPS

The use of Boc-Dap(Fmoc)-OH allows for the selective deprotection of the Nα-Boc group under acidic conditions at each cycle of peptide elongation, while the Nβ-Fmoc group remains stable. The Fmoc group can then be selectively removed on-resin at a desired stage to allow for side-chain modification (e.g., cyclization, branching, or conjugation) or left on until the final cleavage if the free β-amino group is desired in the final peptide.

Data Presentation

While extensive quantitative data for the synthesis of peptides containing Boc-Dap(Fmoc)-OH is not broadly published, the efficiency of each step is expected to be in line with standard Boc-SPPS protocols. Successful synthesis relies on driving each reaction to completion.

| Parameter | Expected Efficiency/Purity | Monitoring Method |

| Coupling Efficiency | > 99% | Kaiser Test (Ninhydrin Test) or Chloranil Test |

| Boc Deprotection Efficiency | > 99% | HPLC analysis of a small resin sample after cleavage |

| Crude Peptide Purity (Post-Cleavage) | Sequence-dependent, typically 70-90% | Analytical RP-HPLC |

| Final Purity (Post-Purification) | > 95-98% | Analytical RP-HPLC and Mass Spectrometry |

Experimental Protocols

This protocol outlines the manual Boc-SPPS process for incorporating a Boc-Dap(Fmoc)-OH residue into a peptide chain. The synthesis is typically performed in a reaction vessel with a sintered glass frit for easy filtration.

Resin Selection and Preparation

-

Resin Choice: The choice of resin depends on the desired C-terminal functionality.

-

Merrifield resin: For C-terminal carboxylic acids.

-

MBHA or BHA resin: For C-terminal amides.

-

-

Protocol:

-

Place the desired amount of resin (typically 0.1-0.5 mmol scale) in the reaction vessel.

-

Swell the resin in dichloromethane (DCM) for 30-60 minutes.

-

Wash the resin with DCM (3x) and then with the solvent to be used for the next step (e.g., DMF).

-

First Amino Acid Loading (for Merrifield Resin)

If not using a pre-loaded resin, the first amino acid must be coupled to the resin. For Merrifield resin, the cesium salt method is commonly used to minimize racemization.

SPPS Cycle for Peptide Elongation

The following cycle is repeated for each amino acid to be added to the peptide chain, including the Boc-Dap(Fmoc)-OH residue.

-

Wash the resin with DCM (3x).

-

Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[1][2]

-

Agitate the mixture for 1-2 minutes, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3-5x) to remove residual acid.

-

Wash with isopropanol (IPA) (2x) and then DCM (3x).

-

Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 5-10 minutes.

-

Drain the neutralization solution and repeat the neutralization step.

-

Wash the resin with DCM (3-5x) to remove excess base.

This protocol uses HBTU/DIEA as the coupling reagents. Other carbodiimide-based reagents like DCC/HOBt can also be used.

-

In a separate vial, dissolve the Boc-protected amino acid (3-4 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).

-